(4-Aminomethylphenyl)-benzylamine
CAS No.:
Cat. No.: VC14041839
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16N2 |
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Molecular Weight | 212.29 g/mol |
IUPAC Name | 4-(aminomethyl)-N-benzylaniline |
Standard InChI | InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2 |
Standard InChI Key | FYEOUJROHJHQLZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)CN |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name is N-(4-aminobenzyl)benzylamine, though it is colloquially referred to as (4-aminomethylphenyl)-benzylamine. Its molecular formula is C14H16N2, with a molecular weight of 212.29 g/mol. The structure consists of two aromatic rings: one benzene ring directly bonded to a methylamine group (-CH2NH2) at the para position and another benzene ring connected via a methylene bridge (-CH2-) to the primary amine (Fig. 1).
Key structural features:
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Aromatic systems: Two benzene rings contribute to hydrophobicity and π-π stacking potential .
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Aminomethyl group: Enhances solubility in polar solvents and enables participation in hydrogen bonding .
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Flexible methylene bridge: Facilitates conformational flexibility, which may influence binding interactions in biological systems .
Synthesis and Manufacturing
Catalytic Reduction of Nitriles
A common route to benzylamine derivatives involves the catalytic hydrogenation of benzonitriles. For example, the patent JPH08291116A describes the reduction of 4-(4-alkylphenoxy)benzonitrile to 4-(4-alkylphenoxy)benzylamine using hydrogen gas and a palladium catalyst in the presence of ammonia . By analogy, (4-aminomethylphenyl)-benzylamine could be synthesized via the reduction of 4-(aminomethylphenyl)benzonitrile under similar conditions (Table 1).
Table 1: Hypothetical synthesis parameters for (4-aminomethylphenyl)-benzylamine
Parameter | Value |
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Starting material | 4-(Aminomethylphenyl)benzonitrile |
Catalyst | Pd/C (5% w/w) |
Reaction temperature | 80–100°C |
Hydrogen pressure | 1–3 atm |
Solvent | Methanol/ammonia mixture |
Yield (theoretical) | 70–85% |
Alternative Pathways
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Reductive amination: Reacting 4-nitrobenzaldehyde with benzylamine followed by reduction of the nitro group .
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Protection-deprotection strategies: Using acetyl or sulfonyl protecting groups to prevent side reactions during synthesis, as seen in N-[4-(aminomethyl)phenyl]acetamide (PubChem CID: 25412-53-7) .
Physicochemical Properties
While direct data for (4-aminomethylphenyl)-benzylamine are unavailable, properties can be extrapolated from analogs:
Table 2: Inferred physicochemical properties
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzylamine derivatives are critical intermediates in synthesizing bioactive molecules. For instance:
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Antihistamines: Structural motifs similar to N-[4-(aminomethyl)phenyl]acetamide are found in histamine H1-receptor antagonists .
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Anticancer agents: Para-aminomethyl groups enhance DNA intercalation in anthracycline antibiotics .
Agrochemical Uses
The patent JPH08291116A highlights benzylamines as precursors to insecticides and acaricides . The aminomethyl group in (4-aminomethylphenyl)-benzylamine could improve systemic translocation in plant tissues.
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